
ジシアリルオクタサッカライド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disialyloctasaccharide is a complex oligosaccharide composed of eight sugar units, including two sialic acid residues. It is a type of sialylated N-glycan, which plays a crucial role in various biological processes. Disialyloctasaccharide is often used in glycoscience research due to its well-defined structure and its ability to mimic natural glycans found in human cells .
科学的研究の応用
Disialyloctasaccharide has numerous applications in scientific research, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: It serves as a tool for studying cell-surface interactions and the role of glycans in cell signaling and recognition.
Medicine: Disialyloctasaccharide is used in the development of glycan-based therapeutics and vaccines. It is also studied for its potential role in modulating immune responses.
作用機序
Target of Action
Disialyloctasaccharide is a sialylated glycan Sialylated glycans are known to interact with various proteins, including receptors on cell surfaces .
Mode of Action
It is known that sialylated glycans can interact with their targets through binding to specific receptors, which can lead to various downstream effects .
Biochemical Pathways
Sialylated glycans are involved in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .
Pharmacokinetics
As a sialylated glycan, it is likely to be metabolized by enzymes in the body and excreted through the kidneys .
Result of Action
Disialyloctasaccharide has been identified as a potential biomarker for certain conditions, including cancer and depression . It has been shown to be elevated in women with breast cancer . .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
生化学分析
Biochemical Properties
Disialyloctasaccharide participates in numerous biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It is known to interact with sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins and glycolipids. These interactions are essential for the biosynthesis of sialylated glycoconjugates, which are crucial for cell recognition and signaling. Additionally, Disialyloctasaccharide binds to lectins, a type of protein that recognizes specific carbohydrate structures, facilitating cell-cell adhesion and communication .
Cellular Effects
Disialyloctasaccharide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in modulating immune responses by interacting with immune cell receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins). These interactions can either activate or inhibit immune cell functions, depending on the context. Furthermore, Disialyloctasaccharide affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, Disialyloctasaccharide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, such as sialidases, which cleave sialic acid residues from glycoconjugates. This regulation of enzyme activity is crucial for maintaining the balance of sialylated structures on cell surfaces. Additionally, Disialyloctasaccharide can influence gene expression by modulating transcription factors and epigenetic modifications, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disialyloctasaccharide can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of specific enzymes. Long-term studies have shown that Disialyloctasaccharide can have sustained effects on cellular function, including alterations in cell signaling and gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of Disialyloctasaccharide in animal models are dose-dependent. At low doses, it can enhance immune responses and promote cell survival, while at high doses, it may induce toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm. These findings are crucial for determining the optimal dosage for potential clinical applications .
Metabolic Pathways
Disialyloctasaccharide is involved in several metabolic pathways, including the biosynthesis and degradation of sialylated glycoconjugates. It interacts with enzymes such as sialyltransferases and sialidases, which regulate the addition and removal of sialic acid residues. These interactions affect metabolic flux and the levels of various metabolites, influencing cellular functions and overall metabolism .
Transport and Distribution
Within cells and tissues, Disialyloctasaccharide is transported and distributed through specific transporters and binding proteins. It can be internalized by cells via endocytosis and transported to various cellular compartments. The localization and accumulation of Disialyloctasaccharide are influenced by factors such as cell type, tissue environment, and the presence of specific receptors .
Subcellular Localization
Disialyloctasaccharide is localized in specific subcellular compartments, such as the Golgi apparatus and endosomes, where it participates in the biosynthesis and modification of glycoconjugates. Targeting signals and post-translational modifications direct Disialyloctasaccharide to these compartments, ensuring its proper function and activity. This subcellular localization is essential for maintaining cellular homeostasis and regulating various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
Disialyloctasaccharide can be synthesized using chemoenzymatic methods. One common approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a growing oligosaccharide chain. The reaction conditions typically include specific pH buffers, temperatures, and the presence of metal ion cofactors to facilitate enzyme activity .
Industrial Production Methods
Industrial production of disialyloctasaccharide often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases and other enzymes required for the synthesis of the oligosaccharide. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
化学反応の分析
Types of Reactions
Disialyloctasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the overall charge and reactivity of the oligosaccharide.
Reduction: This reaction can be used to modify the reducing end of the oligosaccharide, often for labeling or conjugation purposes.
Common Reagents and Conditions
Oxidation: Common reagents include periodate and hydrogen peroxide, typically used under mild acidic conditions.
Reduction: Sodium borohydride is often used as a reducing agent under basic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under neutral or slightly basic conditions.
Major Products
The major products of these reactions depend on the specific modifications being made. For example, oxidation of the sialic acid residues can lead to the formation of aldehyde groups, which can then be further reacted to form various derivatives .
類似化合物との比較
Similar Compounds
Sialylglycopeptide: Another sialylated glycan, often used in similar applications but with a different structure and glycosylation pattern.
Lactosamine: A simpler disaccharide that lacks the complexity and specific biological functions of disialyloctasaccharide.
N-Acetylneuraminic Acid: A monosaccharide component of disialyloctasaccharide, often studied for its role in glycosylation and cell interactions.
Uniqueness
Disialyloctasaccharide is unique due to its well-defined structure and the presence of two sialic acid residues, which confer specific biological activities. Its ability to mimic natural glycans makes it a valuable tool in glycoscience research and biopharmaceutical development .
特性
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H125N5O57/c1-19(90)77-24(8-82)41(100)58(29(99)11-85)131-70-57(116)63(134-72-65(54(113)45(104)31(13-87)125-72)136-67-40(81-23(5)94)50(109)60(33(15-89)127-67)133-69-56(115)52(111)47(106)36(130-69)18-123-76(74(119)120)7-26(96)38(79-21(3)92)62(138-76)43(102)28(98)10-84)48(107)34(128-70)16-121-71-64(53(112)44(103)30(12-86)124-71)135-66-39(80-22(4)93)49(108)59(32(14-88)126-66)132-68-55(114)51(110)46(105)35(129-68)17-122-75(73(117)118)6-25(95)37(78-20(2)91)61(137-75)42(101)27(97)9-83/h8,24-72,83-89,95-116H,6-7,9-18H2,1-5H3,(H,77,90)(H,78,91)(H,79,92)(H,80,93)(H,81,94)(H,117,118)(H,119,120)/t24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54-,55+,56+,57-,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,75+,76+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWQHDSJVQCIQT-BNIJKCBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9(CC(C(C(O9)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@@]9(C[C@@H]([C@H]([C@@H](O9)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H125N5O57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2020.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
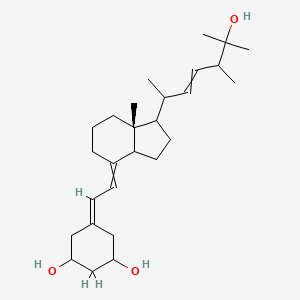
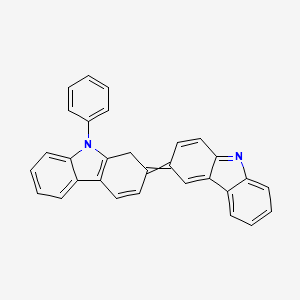
palladium(II)](/img/structure/B1496829.png)


![(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496841.png)
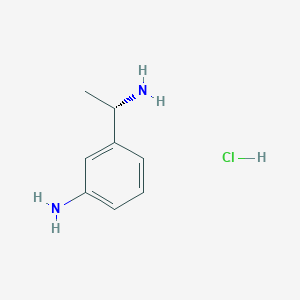

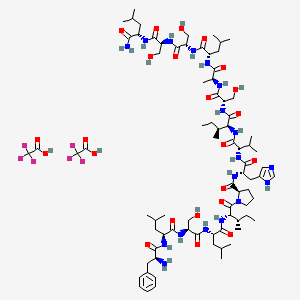
![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496851.png)
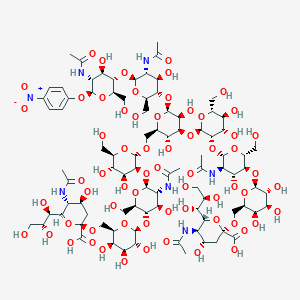
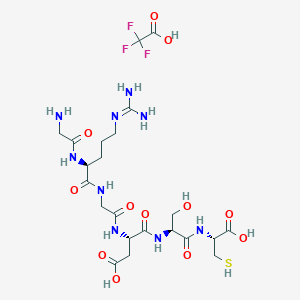
![(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496858.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496859.png)
